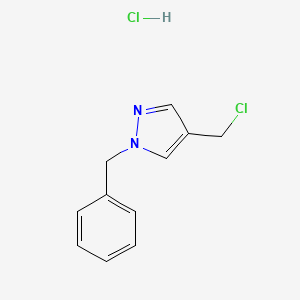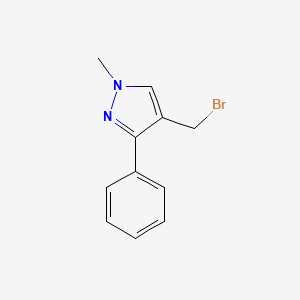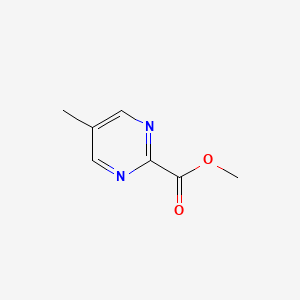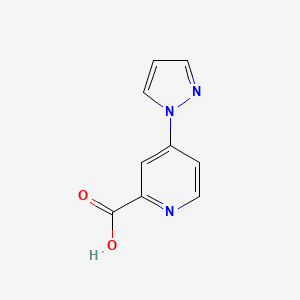
6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
概要
説明
The compound is a derivative of benzoxazinone, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in a variety of natural and synthetic materials .
Molecular Structure Analysis
The compound likely contains a benzoxazinone core, which is a type of heterocyclic compound. Heterocyclic compounds have atoms of at least two different elements as members of its rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like the Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Antimicrobial Activity : Patel, Mistry, and Desai (2006) described the synthesis of 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives. They noted their potential for antimicrobial activity, highlighting the compound's significance in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Ring Opening and Degradation Studies : Ilaš and Kikelj (2008) investigated the stability of substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones under various conditions. They found that 2-bromo-2H-1,4-benzoxazin-3(4H)-ones undergo similar degradation under alkaline conditions, providing insights into the compound's chemical behavior (Ilaš & Kikelj, 2008).
Bromination and Nitration Processes : Hanson, Richards, and Rozas (2003) described the bromination and nitration of 1,4-benzoxazin-3(4H)-ones. This study is relevant for understanding the chemical processes involved in modifying the compound's structure (Hanson, Richards, & Rozas, 2003).
Synthesis of New Derivatives : Moustafa (2005) focused on synthesizing new derivatives of 1,4-benzoxazine, which includes the compound . These derivatives have potential applications in various chemical and pharmacological fields (Moustafa, 2005).
Development of Potassium Channel Activators : Matsumoto et al. (1996) conducted studies on 4-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives, including compounds similar to this compound, for their potential as potassium channel activators. This research is significant for understanding the therapeutic potential of these compounds (Matsumoto et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-4-(2-chloroethyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-1-2-9-8(5-7)13(4-3-12)10(14)6-15-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSIZAJKVCSLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Br)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)




![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)


![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)




![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)